3-(Piperazin-1-yl)butanenitrile, a compound with significant potential in medicinal chemistry, is characterized by its unique piperazine moiety and a nitrile functional group. This compound is classified under organic compounds, specifically as an aliphatic nitrile due to the presence of the cyano group attached to a butane chain. Its structure allows for various interactions with biological targets, making it a subject of interest in drug design and development.
The compound can be sourced from various chemical suppliers and is categorized within the broader class of piperazine derivatives. Piperazine itself is a cyclic compound that serves as a core structure in many pharmaceutical agents, often contributing to their pharmacological activity. The classification of 3-(Piperazin-1-yl)butanenitrile aligns it with compounds used in therapeutic applications, particularly in the development of central nervous system agents and other medicinal formulations.
The synthesis of 3-(Piperazin-1-yl)butanenitrile typically involves several steps:
The synthesis may require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and minimize side reactions. For example, using polar aprotic solvents can enhance nucleophilicity during the alkylation step.
3-(Piperazin-1-yl)butanenitrile has a molecular formula of CHN and features:
The molecular weight of 3-(Piperazin-1-yl)butanenitrile is approximately 154.21 g/mol. Its structural representation highlights the connectivity between the piperazine and butanenitrile components.
3-(Piperazin-1-yl)butanenitrile can participate in various chemical reactions, including:
The reactivity of the nitrile group allows for diverse synthetic applications, particularly in modifying the compound for enhanced biological activity or specificity towards certain targets.
The mechanism of action for 3-(Piperazin-1-yl)butanenitrile involves its interaction with specific receptors or enzymes within biological systems.
Studies indicate that compounds with similar structures often exhibit significant biological activity due to their ability to mimic natural ligands or inhibit enzymatic functions.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
3-(Piperazin-1-yl)butanenitrile has several scientific uses:
Piperazine (1,4-diazacyclohexane) represents a cornerstone heterocyclic scaffold in rational drug design, evidenced by its presence in >30% of FDA-approved small-molecule drugs targeting neurological, oncological, and infectious diseases [4] [7]. This prominence stems from distinctive physicochemical properties:
Table 1: Impact of Piperazine Incorporation on Drug Properties
Property | Piperazine-Containing Drugs | Non-Piperazine Analogs | Biological Consequence |
---|---|---|---|
PSA (Ų) | 60–85 | 30–50 | ↑ Solubility & tissue penetration |
H-bond Donors/Acceptors | 2–4 / 4–6 | 1–3 / 2–4 | ↑ Target binding affinity |
pKa variability | Dual ionization sites | Single pKa | pH-dependent membrane permeation |
In 3-(piperazin-1-yl)butanenitrile, the piperazine nucleus serves as a vector for attaching the nitrile-bearing butyl chain, leveraging these properties to enhance blood-brain barrier penetration—a critical requirement for CNS-targeted therapeutics [4] [6].
The -C≡N group in 3-(piperazin-1-yl)butanenitrile exemplifies strategic bioisosteric replacement, conferring distinct advantages over halogen or carbonyl analogs:
Interactive Structure-Activity Data
Nitrile Analog ENT1 IC50 (μM) ENT2 IC50 (μM) Selectivity (ENT2/ENT1) ---------------------------------------------------------------------------- Benzene-nitrile >100 >100 - m-Cl-Benzene-nitrile 12.4 ± 1.3 >100 >8.1 Naphthyl-nitrile 1.2 ± 0.1 0.24 ± 0.03 5.0 Ethyl-nitrile 0.8 ± 0.05 0.15 ± 0.02 5.3
Data derived from [5] illustrates substituent effects on transporter inhibition
Crucially, the nitrile in 3-(piperazin-1-yl)butanenitrile may engage in dipole-dipole interactions with serine/threonine-rich domains of dopamine receptors or nucleoside transporters, positioning it as a key pharmacophore for neurodegenerative disorder therapeutics [5] [7].
The conformational landscape of 3-(piperazin-1-yl)butanenitrile is governed by steric and electronic interplay between the piperazine ring and flexible butanenitrile chain:
Table 2: Computed Physicochemical Parameters of 3-(Piperazin-1-yl)butanenitrile
Parameter | Value | Methodology | Biological Implication |
---|---|---|---|
logP | 1.38 ± 0.05 | DFT/B3LYP/6-31G* | Optimal CNS penetration (logP 1–3) |
TPSA (Ų) | 36.2 | SwissADME | Membrane permeability |
Nitrile ν (cm⁻¹) | 2250 (IR) | Spectroscopic analysis | H-bond acceptor strength |
Energy barrier (ΔG) | 8.2 kJ/mol | Conformational sampling | Adaptive target docking |
Molecular dynamics simulations demonstrate that the gauche conformer inserts 2.7 Å deeper into the dopamine D3 receptor binding cleft versus extended forms, forming a critical hydrogen bond with Ser192 [6]. This conformational preference underpins the compound’s utility in designing selective D3 antagonists for Parkinson’s disease and addiction therapy [1] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4